4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid
CAS No.:
Cat. No.: VC14772947
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O3 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]butanoic acid |
| Standard InChI | InChI=1S/C19H17N3O3/c23-18(24)6-3-9-21-19(25)15-12-17(13-7-10-20-11-8-13)22-16-5-2-1-4-14(15)16/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,21,25)(H,23,24) |
| Standard InChI Key | IAFCDMFCIALAPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCCC(=O)O |
Introduction
Synthesis and Purification
The synthesis of such compounds typically involves multi-step reactions, including the formation of the quinoline and pyridine rings, followed by the introduction of the butanoic acid moiety. Techniques like chromatography are crucial for purification to achieve high purity.
Potential Applications
Given the structural similarity to other heterocyclic compounds, 4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid may have applications in:
-
Pharmaceutical Development: Compounds with quinoline and pyridine moieties are often explored for their therapeutic potential, particularly in targeting specific biological pathways .
-
Biochemical Research: These compounds can serve as tools for studying enzyme inhibition and receptor binding, providing insights into biological pathways .
5.1. 1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide
This compound, similar in structure, features a piperidine ring instead of a butanoic acid chain. It has been studied for its potential in medicinal chemistry, particularly in developing pharmacologically active agents.
5.2. 2-Pyridin-4-Yl-Quinoline-4-Carboxylic Acid
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting cancer and infectious diseases .
5.3. Pyridin-4-yl Derivatives
These derivatives have been explored for various applications, including pharmaceutical development, due to their versatile chemical structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume